molecular formula C16H18ClN3O B5548274 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No. B5548274
M. Wt: 303.78 g/mol
InChI Key: GDUGFTROWUYJBU-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide is a compound that belongs to a class of chemicals known for their potential bioactive properties. Similar compounds have been studied for their structural characteristics and activities in various fields, including medicinal and materials chemistry.

Synthesis Analysis

The synthesis of related pyrazole-acetamide derivatives involves various chemical reactions, typically starting from pyrazole precursors. These compounds are usually synthesized through stepwise chemical reactions that involve the formation of intermediate products, each requiring specific reagents and conditions (Chkirate et al., 2019).

Molecular Structure Analysis

The molecular structure of similar acetamide derivatives has been determined using techniques like X-ray crystallography, revealing details about their atomic arrangement and molecular geometry. For instance, compounds in this category have been shown to form complex hydrogen bonding patterns that contribute to their structural stability and potential biological activities (López et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving pyrazole-acetamide derivatives include their interaction with metal ions to form coordination complexes. These reactions can significantly affect their physical and chemical properties, such as solubility and stability. The antioxidant activities of such compounds have also been assessed, showing their potential in scavenging free radicals (Chkirate et al., 2019).

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Research on pyrazole-acetamide derivatives has shown their utility in forming coordination complexes with Co(II) and Cu(II) ions, demonstrating significant antioxidant activity. These findings suggest potential applications in developing new antioxidant compounds. The coordination involves the amide O and pyrazole N atoms, leading to the formation of complexes with distinct geometries and supramolecular architectures, influenced by hydrogen bonding interactions (Chkirate et al., 2019).

Heterocyclic Synthesis

The compound's framework is conducive to synthesizing various heterocyclic compounds, including pyrazole, pyridine, and pyridazine derivatives, highlighting its versatility as a precursor for generating bioactive molecules. This capability underscores the compound's significance in medicinal chemistry for developing new therapeutic agents with potential antimicrobial and anticancer activities (Harb et al., 1989).

Development of Therapeutic Agents

Significant research has been directed towards the synthesis of functionalized pyrazoles and their evaluation for biological activities, including anticancer, antiangiogenic, and antioxidant properties. These studies suggest the compound's potential as a scaffold for developing new therapeutic agents, particularly in cancer treatment. The synthesis process involves annulation reactions, highlighting the compound's flexibility in generating molecules with desired biological activities (Kumar et al., 2018).

properties

IUPAC Name

N-[2-(4-chloropyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c17-14-10-19-20(11-14)8-7-18-16(21)9-13-6-5-12-3-1-2-4-15(12)13/h1-4,10-11,13H,5-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUGFTROWUYJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCCN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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